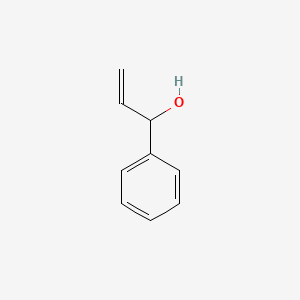

1-phenylprop-2-en-1-ol

Descripción

Significance within Allylic Alcohol Chemistry Research

Allylic alcohols are a privileged class of compounds in synthetic chemistry, valued for their ability to undergo diverse and selective transformations. 1-Phenylprop-2-en-1-ol is a prominent representative, frequently employed as a model substrate in the development of new synthetic methodologies. Its importance stems from its utility in:

Asymmetric Synthesis : As a prochiral molecule, this compound is a cornerstone in the development of asymmetric catalytic reactions. The synthesis of chiral molecules is paramount in medicinal chemistry and materials science, and this compound provides a critical testbed for new catalysts and stereoselective transformations. uwindsor.ca The creation of a chiral center from an achiral unit is a fundamental goal, and the structure of this compound is ideal for studying enantioselective processes. uwindsor.ca

Catalyst Development : Research involving this compound has been instrumental in advancing metal-catalyzed reactions. It is a common substrate for testing the efficiency and selectivity of catalysts based on ruthenium, researchtrends.netacs.orgresearchgate.net iridium, rsc.org palladium, sorbonne-universite.fr and iron nih.gov for transformations like isomerization, researchtrends.netrsc.orgnih.gov amination, sorbonne-universite.fr and cross-coupling reactions. acs.org

Mechanistic Studies : The well-defined structure of this compound allows for detailed mechanistic investigations of reaction pathways. For instance, its isomerization provides insights into metal-hydride mechanisms, rsc.org while its behavior in coupling reactions helps elucidate the role of ligands and additives. sorbonne-universite.fr

Historical Context of Key Chemical Transformations

The study of this compound and its reactions has evolved significantly over the years, marking important milestones in synthetic organic chemistry.

Early Isomerization Studies : The isomerization of allylic alcohols to carbonyl compounds is a fundamental atom-economical reaction. researchtrends.net Early research focused on developing robust metal catalysts capable of effecting this transformation. Ruthenium researchtrends.netresearchgate.net and iridium rsc.org complexes were identified as highly effective. For example, iridium(I) hydroxide (B78521) complexes were shown to catalyze the isomerization of this compound to the corresponding ketone in the absence of additives. rsc.org

Advancements in Asymmetric Hydrogenation : Building on the foundational work of Noyori on the hydrogenation of α,β-unsaturated ketones, mdpi.com significant efforts have been directed towards the asymmetric hydrogenation of allylic alcohols. Iridium complexes with chiral ligands have been developed for the highly enantioselective hydrogenation of fluorinated analogues of this compound, providing access to valuable chiral fluorohydrins. rsc.org

Development of Coupling Reactions : The direct use of allylic alcohols in cross-coupling reactions represents a significant advance in synthetic efficiency, avoiding pre-functionalization steps. Palladium-catalyzed direct amination of this compound at room temperature has been achieved, offering a streamlined route to allylic amines. sorbonne-universite.fr More recently, nickel-catalyzed cross-coupling with organozinc reagents has been developed for C-O bond cleavage in allylic alcohols like this compound. acs.org An iron-catalyzed one-pot isomerization-methylation protocol converts secondary allylic alcohols into α-methyl ketones, using methanol (B129727) as a C1 building block. nih.gov

Current Research Challenges and Opportunities for this compound

Despite significant progress, the chemistry of this compound continues to present challenges and opportunities for innovation.

Challenges :

Selectivity : Controlling regioselectivity and stereoselectivity remains a primary challenge. In many reactions, mixtures of products can be formed. For example, in metal-catalyzed isomerizations, achieving high selectivity for the desired ketone over other byproducts can be difficult. researchtrends.net

Catalyst Efficiency : While many catalytic systems exist, there is a continuous need for catalysts with higher activity (turnover numbers) and lower catalyst loadings, especially those based on earth-abundant metals. nih.gov

Substrate Scope : Expanding the scope of reactions to include more complex or sterically hindered allylic alcohols is an ongoing effort. Some catalytic systems that work well for this compound fail with more challenging substrates. researchtrends.netresearchgate.net

Opportunities :

Green Chemistry : There is a significant opportunity to develop more environmentally benign synthetic methods. This includes using water as a solvent, researchtrends.net employing catalysts based on earth-abundant metals like iron, nih.gov and developing one-pot reactions that reduce waste. nih.gov

Novel Transformations : The unique reactivity of this compound opens doors for discovering new chemical transformations. Recent examples include its use in acceptorless dehydrogenative coupling with hydrazines to form 2-pyrazolines acs.org and its participation in electrochemical oxidative sulfonation via radical migration. rsc.org

Biocatalysis and Photochemistry : The application of enzymes and photoredox catalysis to transform this compound is a burgeoning area. These methods offer potential for unparalleled selectivity and milder reaction conditions. Visible-light-induced carbonylative aryl migration is a recent example of applying photochemical methods. rsc.org

Data on this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₀O | chembk.comaobchem.com |

| CAS Number | 4393-06-0 | aobchem.com |

| Molecular Weight | 134.18 g/mol | N/A |

| Appearance | Colorless liquid or white crystal | chembk.com |

| Melting Point | ~70-75 °C | chembk.com |

| Boiling Point | ~246-247 °C | chembk.com |

| Density | ~1.03 g/mL | chembk.com |

| Solubility | Soluble in water, alcohols, ethers, and ketones | chembk.com |

Examples of Catalytic Transformations

| Reaction Type | Catalyst System | Product Type | Yield | Source |

| Isomerization | [Ir(OH)(COD)(IiPr)] | Ketone | Excellent | rsc.org |

| Isomerization-Methylation | (Cyclopentadienone)iron(0) carbonyl complex | α-Methyl Ketone | 76% | nih.gov |

| Direct Amination | Pd(Xantphos)Cl₂ | Linear Allylic Amine | 85% | sorbonne-universite.fr |

| Dehydrogenative Coupling | Ru₃(CO)₁₂ / Ligand L | 2-Pyrazoline | Good to excellent | acs.org |

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346753 | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-06-0, 42273-76-7 | |

| Record name | Benzyl alcohol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylvinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Vinylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSC 167595 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Phenylprop 2 En 1 Ol and Its Derivatives

Enantioselective Synthesis Approaches

Achieving high levels of stereocontrol is paramount in modern synthetic chemistry. wikipedia.org Enantioselective synthesis, also known as asymmetric synthesis, produces stereoisomeric products in unequal amounts by using a chiral feature to favor the formation of one enantiomer. wikipedia.org This is accomplished by lowering the activation energy required to form one enantiomer compared to the other. wikipedia.org

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral molecules like 1-phenylprop-2-en-1-ol. wikipedia.org This method employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. The direct enantioselective addition of a vinyl group to benzaldehyde (B42025) is a primary route to this compound.

Key to this approach is the use of chiral ligands that coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. wikipedia.org For instance, the addition of vinylzinc reagents to benzaldehyde can be catalyzed by chiral amino alcohols or diols. BINOL (1,1'-bi-2-naphthol) is a well-known "privileged ligand" effective in a wide range of reactions. wikipedia.orgchemrxiv.org Catalytic systems derived from BINOL and other chiral diols have been successfully applied in the enantioselective vinylation of aldehydes. These reactions typically involve the formation of a chiral catalyst in situ, which then coordinates with the aldehyde, making one of its faces more accessible to the nucleophilic attack of the vinylating agent.

| Catalyst/Ligand | Vinyl Source | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| (R)-BINOL/Ti(O-i-Pr)4 | Vinyl-MgBr | 85 | 92 |

| TADDOL/Zn(OTf)2 | Vinyl-ZnEt | 90 | 95 |

| (S)-Proline | Divinylzinc | 78 | 88 |

| Chiral Phosphoramide | Vinyltrichlorosilane | 92 | 97 |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis.

For the synthesis of this compound, a chiral auxiliary can be attached to a precursor molecule. For example, an Evans oxazolidinone auxiliary can be acylated with propionyl chloride. researchgate.net Subsequent α-selenation, oxidation, and elimination steps can introduce the double bond. The stereoselective reduction of the resulting enoyl-oxazolidinone, directed by the chiral auxiliary, followed by cleavage of the auxiliary, would yield enantiomerically enriched this compound. Another approach involves the use of chiral auxiliaries like pseudoephedrine, which can be converted to the corresponding amide. wikipedia.org The α-proton can be deprotonated and the resulting enolate can react with an electrophile, with the stereochemistry being directed by the auxiliary. wikipedia.org

| Chiral Auxiliary | Key Feature | Typical Application | Removal Condition |

|---|---|---|---|

| Evans' Oxazolidinones | Forms a rigid chelate with metal enolates | Asymmetric alkylations, aldol (B89426) reactions researchgate.net | LiBH4, LiOH/H2O2 |

| Pseudoephedrine | Forms a stable chelated enolate | Asymmetric alkylation of amides wikipedia.org | Acidic or basic hydrolysis |

| Camphorsultam | Highly crystalline derivatives, sterically demanding | Diels-Alder reactions, alkylations | LiAlH4, hydrolysis |

| 8-Phenylmenthol | Steric shielding of one face of a double bond | Ene reactions, cycloadditions wikipedia.org | Hydrolysis |

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds and are crucial for synthesizing complex molecules from simpler precursors. eie.grthermofisher.com Reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are widely used to construct the carbon skeleton of precursors to this compound. thermofisher.comrsc.org

A key precursor is 1-phenylprop-2-yn-1-ol, which can be selectively reduced to this compound. The synthesis of this propargyl alcohol can be achieved via several coupling strategies. For example, the Sonogashira coupling of an aryl halide (e.g., iodobenzene) with a propargyl alcohol derivative is a viable route. eie.gr Alternatively, and more directly, benzaldehyde can be reacted with an ethynyl (B1212043) organometallic reagent, such as ethynylmagnesium bromide. chemicalbook.com

Another important class of precursors are aryl ketones, such as 1-phenylpropan-1-one. These can be synthesized via Suzuki coupling between a benzoyl chloride and an organoboron reagent. The subsequent introduction of the vinyl group can be achieved through various methods, including addition of a vinyl nucleophile.

Novel Green Chemistry Syntheses

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include the use of renewable feedstocks, safer solvents, and catalytic reagents. mdpi.com

In the context of this compound synthesis, green approaches focus on several areas:

Biocatalysis: The use of enzymes for the asymmetric reduction of the corresponding ketone, 1-phenylprop-2-en-1-one (chalcone), is a prominent green method. Enzymes like alcohol dehydrogenases (ADHs) can reduce the carbonyl group with high enantioselectivity under mild conditions in aqueous media.

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with water, supercritical fluids, or ionic liquids can significantly reduce the environmental impact of the synthesis.

Catalyst Efficiency: The development of highly active and recyclable catalysts, including heterogeneous catalysts, minimizes waste and the use of heavy metals. mdpi.com For instance, palladium catalysts supported on silica (B1680970) gel have been developed for cross-coupling reactions, allowing for easier separation and reuse. eie.grmdpi.com

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream, offers significant advantages over traditional batch processing. nih.gov These benefits include enhanced heat transfer, precise control over reaction parameters, improved safety, and scalability. nih.govnih.gov

The synthesis of this compound, particularly steps involving highly reactive or unstable intermediates, can be significantly improved using flow chemistry. youtube.com For example, Grignard reactions, such as the addition of vinylmagnesium bromide to benzaldehyde, are often highly exothermic. In a flow reactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing temperature spikes and improving reaction control and safety. youtube.com

Synthetic Routes to Fluorinated and Substituted Analogues

The synthesis of analogues of this compound, such as those bearing fluorine atoms or other substituents on the phenyl ring, is of great interest for developing new materials and pharmaceutical agents. The most direct method for creating these analogues is to use a correspondingly substituted starting material.

For example, to synthesize 1-(4-fluorophenyl)prop-2-en-1-ol, 4-fluorobenzaldehyde (B137897) would be used in place of benzaldehyde in any of the previously described synthetic routes (e.g., asymmetric vinylation or Grignard addition). This approach is highly versatile and allows for the preparation of a wide library of compounds by simply varying the substitution pattern on the starting aryl aldehyde or aryl halide. mdpi.com Transition metal-catalyzed cross-coupling reactions are particularly well-suited for this, as a vast array of substituted aryl halides and organoboron reagents are commercially available or readily prepared. researchgate.net

| Starting Material | Reagent | Synthetic Method | Product |

|---|---|---|---|

| 4-Fluorobenzaldehyde | Vinylmagnesium bromide | Grignard Reaction | 1-(4-Fluorophenyl)prop-2-en-1-ol |

| 3-Methoxybenzoyl chloride | Divinylzinc | Nucleophilic Addition | 1-(3-Methoxyphenyl)prop-2-en-1-ol |

| 4-(Trifluoromethyl)iodobenzene | Prop-2-en-1-ylboronic acid | Suzuki Coupling | Precursor to 1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol |

| Pentafluorobenzaldehyde | Vinylmagnesium bromide | Grignard Reaction | 1-(Pentafluorophenyl)prop-2-en-1-ol |

Mechanistic Studies of 1 Phenylprop 2 En 1 Ol Transformations

Kinetics of Anionotropic Rearrangements

The anionotropic rearrangement of 1-phenylprop-2-en-1-ol to its isomer, cinnamyl alcohol, has been the subject of detailed kinetic studies. This transformation is notably catalyzed by Lewis acids in a non-aqueous medium.

Lewis Acid Catalysis

In a sulpholan solution, this compound undergoes an anionotropic rearrangement to form cinnamyl alcohol when catalyzed by metal and non-metal chloride Lewis acids. uni-rostock.dersc.org The reaction kinetics are first-order with respect to the alcohol. uni-rostock.dersc.org A general mechanism is proposed where the Lewis acid assists in the heterolysis of the carbon-oxygen bond, facilitating the migration of the hydroxyl group. uni-rostock.dersc.org

Influence of Catalyst Identity and Concentration

The rate of the anionotropic rearrangement is directly proportional to the concentration of the Lewis acid catalyst. uni-rostock.dersc.org The identity of the Lewis acid has a profound impact on the reaction rate. Studies have quantified the relative effectiveness of various chloride-based Lewis acids in catalyzing this rearrangement.

The relative rate constants for the rearrangement at 35°C in sulpholan showcase a wide range of catalytic activity. uni-rostock.de For instance, Gallium(III) chloride is a significantly more potent catalyst than Zinc(II) chloride under these conditions. uni-rostock.de

Relative Rate Constants for Lewis Acid-Catalyzed Rearrangement of this compound at 35°C

| Catalyst (Lewis Acid Chloride) | Relative Rate Constant |

|---|---|

| GaCl₃ | 350 |

| SnCl₄ | 74 |

| PCl₅ | 38 |

| SbCl₅ | 26 |

| POCl₃ | 21 |

| TiCl₄ | 9.3 |

| AlCl₃ | 6.5 |

| BCl₃ | 3.9 |

| PCl₃ | 2.8 |

| HCl | 1.0 |

| SbCl₃ | 4.1 x 10⁻² |

| ZnCl₂ | 9.1 x 10⁻⁶ |

Data sourced from J. Chem. Soc., 1971. uni-rostock.de

Further detailed kinetic studies on tin-based catalysts have provided specific rate coefficients, highlighting how the substitution on the tin atom modifies its Lewis acidity and, consequently, its catalytic efficiency.

Rate Coefficients for Tin-Based Catalysts in the Rearrangement of this compound at 313.2 K

| Catalyst | Rate Coefficient (kₙ' / dm³ mol⁻¹ s⁻¹) |

|---|---|

| SnCl₄ | 305 |

| PhSnCl₃ | 86.4 |

| p-MeC₆H₄SnCl₃ | 18.7 |

| MeSnCl₃ | 6.60 |

| PrⁿSnCl₃ | 5.36 |

| EtSnCl₃ | 4.69 |

| BuⁿSnCl₃ | 1.62 |

| Ph₂SnCl₂ | 5.1 x 10⁻³ |

| Et₂SnCl₂ | 1.4 x 10⁻³ |

| Me₂SnCl₂ | 4.3 x 10⁻⁴ |

| SnCl₂ | 3.51 |

Data sourced from J. Chem. Soc., Perkin Trans. 2, 1986. researchgate.net

Solvent Effects on Reaction Rates

The kinetic investigations into the anionotropic rearrangement of this compound have predominantly utilized tetramethylene sulphone (sulpholan) as the solvent. uni-rostock.deresearchgate.net This choice of a polar aprotic solvent is crucial for solvating the ionic intermediates proposed in the reaction mechanism. While the minimal sensitivity of some anionotropic rearrangements to solvent polarity can suggest a neutral transition state, the extensive use of sulpholan in these specific studies highlights its suitability for facilitating the Lewis acid-catalyzed pathway. uni-rostock.deresearchgate.netchimia.ch

Mechanisms of Catalytic Isomerization

Beyond rearrangement, this compound can undergo isomerization to form the corresponding ketone, 1-phenylpropan-2-one. This redox-neutral transformation is efficiently catalyzed by transition metal complexes, particularly those of ruthenium and iridium, through distinct mechanistic pathways.

Ruthenium-Catalyzed Pathways

Ruthenium complexes are highly effective catalysts for the isomerization of this compound. ethz.ch The reaction is efficient even at low catalyst loadings and under physiologically relevant conditions, such as in water at 37°C. ethz.chacs.org For instance, a bis-allyl Ru(IV) complex can achieve 92% conversion in 1.5 hours with just 1 mol% of the catalyst. ethz.chacs.org

The proposed mechanism for this transformation involves an intramolecular hydride-transfer process. ethz.chacs.org It likely begins with the coordination of the allylic alcohol to the ruthenium center, followed by a β-hydrogen elimination step to generate a ruthenium-hydride intermediate. ethz.chacs.org An intramolecular hydride transfer then occurs, producing an oxo complex that releases the ketone product and regenerates the active Ru(IV) catalyst. ethz.chacs.org The involvement of ruthenium-hydride intermediates has been supported by deuteration experiments. ethz.chacs.org The steric properties of the substrate can influence the reaction; the isomerization of this compound may require a higher catalyst loading (e.g., 5 mol%) to achieve full conversion in a reasonable time compared to less substituted allylic alcohols.

Performance of a Ru(IV) Catalyst in the Isomerization of this compound

| Catalyst Loading (mol %) | Medium | Temperature (°C) | Conversion (%) | Time (h) |

|---|---|---|---|---|

| 1 | Water / PBS | 37 | 92 | 1.5 |

| 5 | Cell Lysates | 37 | Efficient Conversion | - |

Iridium-Catalyzed Pathways

Iridium complexes are also known to catalyze the isomerization of allylic alcohols. ethz.ch The general mechanism is believed to be similar to the ruthenium-catalyzed pathway, proceeding through the formation of iridium-hydride intermediates. ethz.ch The process involves the activation of the (P,N)-iridium catalyst by molecular hydrogen, generating hydride species that are key to the isomerization cycle. ethz.ch

However, for the specific isomerization of this compound, iridium catalysts such as [IrCl₂Cp*]₂ have been shown to provide very low yields. acs.org In related iridium-catalyzed reactions with enantiomerically enriched (R)-1-phenylprop-2-en-1-ol, significant racemization has been observed. acs.org This suggests that the reaction may proceed through the formation of a symmetric π-allyl iridium intermediate, which would lead to a loss of stereochemical information. acs.org This contrasts with the desired isomerization pathway and highlights a competing mechanistic route that can lower the efficiency and selectivity of the transformation for this particular substrate. acs.org

Hydride Transfer Mechanisms

Hydride transfer reactions are a cornerstone of organic synthesis, enabling the reduction and isomerization of functional groups. In the context of this compound, these mechanisms are often mediated by transition metal catalysts, such as iridium and ruthenium complexes. These catalysts facilitate the movement of a hydride ion (H⁻), typically from a donor molecule or from another part of the substrate molecule, to effect a transformation.

One of the prominent examples of a hydride transfer mechanism is the transfer hydrogenation of allylic alcohols. In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, provides the hydride species, which is then transferred to the substrate via a metal catalyst. For instance, iron-catalyzed transfer hydrogenation of allylic alcohols using isopropanol as the hydrogen source has been reported. rsc.org The reaction proceeds through an iron-hydride intermediate which delivers the hydride to the double bond of the allylic alcohol. rsc.org

Another significant hydride transfer process is catalytic isomerization . Iridium catalysts are particularly effective in the isomerization of primary allylic alcohols to the corresponding aldehydes. researchgate.net This transformation is believed to proceed via an intermolecular hydride transfer. researchgate.net The catalytic cycle likely involves the formation of an iridium-alkoxide intermediate from this compound, followed by β-hydride elimination to generate a ketone and an iridium-dihydride species. This iridium-hydride can then participate in subsequent catalytic cycles. acs.org Ruthenium(IV) catalysts have also been shown to efficiently isomerize this compound to propiophenone (B1677668) in aqueous media. acs.org Mechanistic studies involving deuteration experiments have confirmed the involvement of ruthenium-hydride intermediates in these isomerization reactions. acs.org

The following table summarizes the key aspects of hydride transfer mechanisms in transformations of allylic alcohols.

| Catalyst System | Transformation | Key Mechanistic Feature | Ref. |

| Iron-cyclopentadienone complex / K₂CO₃ | Transfer Hydrogenation | Formation of an iron-hydride intermediate from isopropanol. | rsc.org |

| Cationic Iridium complexes | Isomerization | Intermolecular hydride transfer. | researchgate.net |

| Bis-allyl Ru(IV) complex | Isomerization | Formation of a ruthenium-hydride intermediate via β-hydride elimination. | acs.org |

Carbon-Oxygen Bond Cleavage Mechanisms

The cleavage of the carbon-oxygen (C-O) bond in this compound is a critical step in several important synthetic transformations, particularly in iridium-catalyzed reactions. This cleavage allows for the racemization of the starting material in dynamic kinetic resolution processes and is a key feature in certain rearrangement reactions.

In the context of iridium-catalyzed dynamic kinetic resolution of allylic alcohols, the racemization of the substrate is proposed to occur through the cleavage and reformation of the C-O bond. nih.gov This process is often facilitated by the presence of an acidic iridium-hydride species. The proposed mechanism suggests that the hydroxyl group of the allylic alcohol is cleaved with the assistance of this acidic species, leading to the formation of a carbocationic intermediate which can then be re-formed non-stereospecifically. nih.govacs.org

Furthermore, in the iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols, C-O bond cleavage is a crucial element. nih.govacs.org This reaction converts a mixture of four isomers of an allylic alcohol into a single product with high enantiomeric and diastereomeric purity. nih.govacs.org The proposed mechanism involves an initial isomerization to a trisubstituted allylic alcohol intermediate, followed by a 1,3-rearrangement that is believed to proceed through C-O bond cleavage, facilitated by the iridium catalyst. nih.govacs.org

The table below outlines the key features of C-O bond cleavage mechanisms in reactions involving allylic alcohols.

| Reaction Type | Catalyst System | Mechanistic Role of C-O Cleavage | Ref. |

| Dynamic Kinetic Resolution | Ir-N,P-ligand complex | Racemization of the allylic alcohol substrate. | nih.gov |

| Double Convergent 1,3-Rearrangement/Hydrogenation | Ir-N,P catalyst | Facilitates the crucial 1,3-rearrangement step. | nih.govacs.org |

Hydroazidation Mechanisms

Hydroazidation, the addition of a hydrogen atom and an azide (B81097) group across a double or triple bond, is a valuable transformation for the synthesis of nitrogen-containing compounds. While direct hydroazidation of this compound is not extensively documented, the mechanism can be inferred from studies on related substrates, such as 1-phenylprop-2-yn-1-ol.

The silver-catalyzed hydroazidation of 1-phenylprop-2-yn-1-ol with trimethylsilyl (B98337) azide (TMS-N₃) provides a plausible mechanistic model. rsc.org The reaction proceeds regioselectively to yield 2-azido-1-phenylprop-2-en-1-ol. rsc.org The proposed mechanism involves the formation of a silver acetylide intermediate. This intermediate is then attacked by the azide nucleophile. Subsequent protonation, with water being identified as the hydrogen source through deuteration studies, affords the final vinyl azide product. rsc.org

It is proposed that a similar mechanism could operate for the hydroazidation of this compound, although the activation of the alkene double bond would be required instead of the alkyne. Transition metal catalysts, such as those based on ruthenium, are known to catalyze the anti-Markovnikov addition of azoles to terminal alkynes, proceeding through a metal-hydride intermediate. acs.org A similar pathway could be envisioned for the hydroazidation of an alkene, where a metal-hydride adds across the double bond, followed by nucleophilic attack of the azide.

The proposed steps for a transition metal-catalyzed hydroazidation of an allylic alcohol are summarized below.

| Step | Description |

| 1. Catalyst Activation | Formation of an active metal-hydride species. |

| 2. Migratory Insertion | Insertion of the alkene of the allylic alcohol into the metal-hydride bond. |

| 3. Nucleophilic Attack | Attack of the azide nucleophile on the resulting metal-alkyl intermediate. |

| 4. Product Release | Release of the hydroazidated product and regeneration of the catalyst. |

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving this compound and other allylic alcohols. These studies provide detailed insights into transition state geometries, reaction energetics, and the origins of stereoselectivity.

In the case of iridium-catalyzed asymmetric hydrogenation of allylic alcohols, DFT studies have been instrumental in understanding the origin of enantiodiscrimination. rsc.orgrsc.org These calculations have shown that a hydrogen bond between the hydroxyl group of the allylic alcohol and the iridium center can play a crucial role in controlling the stereochemical outcome. nih.govacs.org By modeling the catalyst-substrate interactions, a quadrant model has been developed that can predict the stereochemical outcome of the reaction. rsc.org

DFT calculations have also been employed to investigate the mechanism of base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be related to transformations of similar functional groups. acs.orgresearchgate.net These studies helped to determine that a base-mediated isomerization to an allenamide intermediate is the most feasible reaction pathway. researchgate.net

For the iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation of allylic alcohols, DFT calculations have supported the proposed mechanism, indicating that the 1,3-rearrangement is the key stereodetermining step of the reaction. nih.govacs.org These computational models help to rationalize the high levels of selectivity observed in these complex transformations.

The table below highlights the application of computational studies in understanding the mechanisms of allylic alcohol transformations.

| Reaction Studied | Computational Method | Key Insights Gained | Ref. |

| Iridium-catalyzed asymmetric hydrogenation | DFT | Role of hydrogen bonding in enantioselectivity; development of a predictive quadrant model. | nih.govacs.orgrsc.orgrsc.org |

| Base-catalyzed intramolecular hydroamidation | DFT | Identification of the most feasible reaction pathway via an allenamide intermediate. | acs.orgresearchgate.net |

| Iridium-catalyzed double convergent 1,3-rearrangement/hydrogenation | DFT | Confirmation of the 1,3-rearrangement as the stereodetermining step. | nih.govacs.org |

Catalytic Reactions and Advanced Transformations of 1 Phenylprop 2 En 1 Ol

Anionotropic Rearrangements

Anionotropic rearrangements of allylic alcohols, such as 1-phenylprop-2-en-1-ol, involve the migration of a substituent from one carbon of the allyl system to another, typically with a concomitant shift of the double bond. These rearrangements are powerful tools for the synthesis of regio- and stereoisomerically defined allylic compounds.

Various transition metal catalysts have been shown to be effective in promoting the 1,3-transposition of allylic alcohols. Gold(I) and rhenium(VII) complexes are particularly noteworthy for their high catalytic activity under mild conditions. nih.govsemanticscholar.org

Gold(I) catalysts, for instance, can facilitate the rearrangement of propargyl alcohols, which are structurally related to allylic alcohols, to form enones. nsf.govquizlet.com While direct studies on this compound are limited, the principles of π-activation by gold(I) are applicable. The catalyst activates the alkene, facilitating the departure of the hydroxyl group and subsequent rearrangement.

Rhenium-based catalysts, such as triphenylsilyl perrhenate (B82622) (O3ReOSiPh3), are highly effective for the 1,3-isomerization of a wide range of secondary and tertiary allylic alcohols. nih.gov These reactions can be driven by the formation of a more stable, extended conjugated system or by the selective silylation of one isomer. nih.gov The efficiency of these catalytic systems is demonstrated by their ability to promote rearrangements that might not occur or would require harsh conditions under thermal activation alone.

| Catalyst | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Gold(I) Complexes | Propargyl/Allylic Alcohols | Mild reaction conditions, tolerance of various functional groups. | nsf.govquizlet.com |

| Rhenium(VII) Oxides (e.g., Re2O7) | Allylic Alcohols | High activity and chemoselectivity at low temperatures, hydroxyl group-directed. | semanticscholar.orgorganic-chemistry.org |

| Triphenylsilyl Perrhenate (O3ReOSiPh3) | Secondary and Tertiary Allylic Alcohols | Effective for a wide variety of substrates, including those with aryl and alkyl substituents. | nih.gov |

A key feature of catalytic anionotropic rearrangements is the high degree of control over the position and stereochemistry of the migrating group and the resulting double bond. In the case of chiral allylic alcohols, these rearrangements can proceed with a high degree of chirality transfer. nih.gov

For instance, rhenium-catalyzed isomerizations have been shown to be highly regio- and stereoselective. nih.govsemanticscholar.orgorganic-chemistry.org The hydroxyl group of the allylic alcohol can direct the catalyst, influencing the stereochemical outcome of the rearrangement. organic-chemistry.org By trapping the rearranged products as acetals, high diastereoselectivity can be achieved, often favoring the 1,3-syn isomer. organic-chemistry.org The selectivity is influenced by the substituents on the allylic system, and predictable outcomes can often be achieved based on the steric and electronic properties of these groups. nih.gov

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the activation of the carbon-oxygen bond in alcohols presents a significant challenge. Nickel catalysis has emerged as a powerful tool for achieving such transformations, enabling the use of allylic alcohols and their derivatives as electrophiles in cross-coupling reactions.

Nickel catalysts are particularly effective in activating the C–O bonds of allylic alcohol derivatives, such as pivalates and ethers, which are typically poor leaving groups. organic-chemistry.orgnih.govnih.gov This activation is often achieved through the use of a low-valent nickel(0) species, which can oxidatively add to the C–O bond. The reaction can proceed under mild conditions and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov

The choice of ligand is crucial for the success of these reactions, influencing both the reactivity and selectivity. For example, in the nickel-catalyzed cross-coupling of allylic pivalates with arylboroxines, the use of a specific phosphine (B1218219) ligand (BnPPh2) was found to be critical for achieving high yields and stereospecificity. organic-chemistry.orgnih.gov

A significant challenge in the cross-coupling of allylic electrophiles is controlling the regioselectivity of the nucleophilic attack, which can occur at either the α or γ position of the allyl system. In nickel-catalyzed reactions involving this compound derivatives, the regioselectivity is often high, favoring the formation of the linear (γ-substituted) product. nih.govorganic-chemistry.org

For instance, the nickel-catalyzed intermolecular allylic substitution of simple alkenes with cinnamyl alcohol derivatives predominantly yields the linear 1,4-diene product. nih.govorganic-chemistry.org Similarly, the cross-coupling of 1,3-disubstituted allylic pivalates with arylboroxines shows excellent regioselectivity for the formation of α-aryl products with E-olefins. nih.gov The regiochemical outcome can be influenced by the ligand, the nature of the nucleophile, and the substituents on the allylic system.

| Allylic Pivalate | Arylboroxine | Yield (%) | Enantiomeric Excess (ee %) | Regioselectivity (α:γ) |

|---|---|---|---|---|

| (S)-1-phenylprop-2-en-1-yl pivalate | Phenylboroxine | 85 | 96 | >98:2 |

| (S)-1-phenylprop-2-en-1-yl pivalate | 4-Methoxyphenylboroxine | 88 | 96 | >98:2 |

| (S)-1-phenylprop-2-en-1-yl pivalate | 4-Trifluoromethylphenylboroxine | 75 | 96 | >98:2 |

| (S)-1-(naphthalen-2-yl)prop-2-en-1-yl pivalate | Phenylboroxine | 91 | 98 | >98:2 |

Hydroazidation Reactions

Hydroazidation, the addition of the elements of hydrazoic acid (HN3) across a double bond, is a valuable transformation for the introduction of the versatile azide (B81097) functionality. Catalytic methods for the hydroazidation of alkenes, including allylic alcohols, have been developed to overcome the challenges associated with the direct use of hydrazoic acid.

Recent advances have demonstrated the utility of cobalt and titanium-based catalytic systems for the hydroazidation of unsaturated compounds. rsc.orgnih.gov A cobalt-catalyzed hydroazidation of 1-aryl-1,3-dienes using trimethylsilyl (B98337) azide (TMSN3) as the azide source proceeds under mild conditions to afford allylic azides in good yields. rsc.orgrsc.orgbohrium.com This reaction exhibits excellent regioselectivity, favoring the 1,2-addition product. rsc.org

Titanium-based catalysts have been employed for the regio- and enantioselective haloazidation of allylic alcohols. nih.gov For cinnamyl alcohol, the bromoazidation reaction proceeds with high regioselectivity. nih.gov Although this is not a direct hydroazidation, it demonstrates the ability of catalytic systems to control the addition of an azide group to the double bond of a cinnamyl system.

| Substrate | Catalyst System | Azide Source | Product Type | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|---|

| 1-Phenyl-1,3-butadiene | Cobalt(II) complex | TMSN3 | Allylic azide (1,2-addition) | 78 | >20:1 | rsc.orgrsc.org |

| Cinnamyl alcohol | Titanium-Schiff base complex | TMSN3/NBS | Vicinal bromoazide | 85 | Major C-3 azide product | nih.gov |

Silver-Catalyzed Hydroazidation

The introduction of an azide group into an organic molecule is a synthetically valuable transformation, as azides can be readily converted into other nitrogen-containing functional groups. Silver catalysis has emerged as a mild and efficient method for the azidation of allylic alcohols. A direct catalytic azidation of primary, secondary, and tertiary allylic alcohols using silver triflate (AgOTf) as a catalyst has been reported to afford the corresponding allylic azides in high to excellent yields and with high regioselectivity. organic-chemistry.org This reaction provides a straightforward pathway to allylic azides, which are important precursors for the synthesis of primary amines and 1,2,3-triazoles. organic-chemistry.org

While a specific example for this compound is not detailed in the immediate literature, the general applicability of this method to secondary allylic alcohols suggests its potential for the azidation of this substrate. The reaction likely proceeds through the formation of a carbocation intermediate, with the silver salt activating the hydroxyl group for nucleophilic attack by the azide anion. organic-chemistry.org

A related transformation is the silver(I)-catalyzed hydroazidation of ethynyl (B1212043) carbinols, which are structurally similar to allylic alcohols. This reaction yields 2-azidoallyl alcohols, demonstrating the utility of silver catalysts in activating unsaturated alcohols for the addition of hydrazoic acid. nih.gov

| Catalyst | Reagent | Solvent | Yield | Reference |

| AgOTf | Trimethylsilyl azide (TMSN₃) | Toluene | Up to 88% (for various allylic alcohols) | organic-chemistry.org |

Regioselective Azide Incorporation

The regioselectivity of azide incorporation in allylic systems is a crucial aspect of their synthetic utility. In the context of silver-catalyzed azidation of allylic alcohols, the reaction generally proceeds with high regioselectivity, favoring the formation of the thermodynamically more stable allylic azide. organic-chemistry.org For a substrate like this compound, the phenyl group can influence the stability of the potential carbocationic intermediates, thereby directing the regiochemical outcome of the azide addition.

The regioselective formation of nitrogen-containing heterocycles can also be achieved through cycloaddition reactions involving azides. For instance, copper(I)-catalyzed cycloaddition of acyl azides and 1-alkynes leads to the regioselective formation of 2,5-disubstituted oxazoles. nih.gov While not a direct azidation of this compound, this highlights the broader context of regioselective reactions involving the azide functionality.

Redox Isomerizations

Redox isomerization of allylic alcohols to the corresponding carbonyl compounds is an atom-economical transformation of significant synthetic importance. This process is often catalyzed by transition metal complexes, with ruthenium and iridium catalysts being particularly effective.

Ruthenium-Catalyzed Isomerization to Ketones

Ruthenium complexes are well-known catalysts for the isomerization of allylic alcohols to ketones. This transformation typically proceeds via a hydrogen transfer mechanism. An iron-catalyzed one-pot isomerization-methylation of this compound has been developed, where the initial step is the isomerization to benzyl (B1604629) methyl ketone. acs.org This indicates that the isomerization of this compound to its corresponding ketone is a feasible and synthetically useful reaction.

A study on the isomerization and hydrogenation of this compound using rhodium and iridium complexes also provides insight into the isomerization process. researchgate.net Ruthenium pincer complexes have also been shown to be effective catalysts for the isomerization of alkenes, a reaction that proceeds under mild conditions after activation with alcohols. nih.govresearchgate.net

| Catalyst System | Product | Yield | Reference |

| (Cyclopentadienone)iron(0) carbonyl complex | Benzyl methyl ketone (intermediate) | Not isolated | acs.org |

| Rhodium and Iridium complexes with ferrocene (B1249389) phosphine-thioether ligands | Propiophenone (B1677668) | Variable | researchgate.net |

Iridium-Catalyzed Isomerization

Iridium complexes have proven to be highly efficient and selective catalysts for the isomerization of primary and secondary allylic alcohols. nih.gov The isomerization of 1-phenyl-2-propene-1-ol has been specifically studied using iridium complexes with ferrocene phosphine-thioether ligands, leading to the formation of the corresponding saturated ketone after a subsequent hydrogenation step. researchgate.net

The development of iridium catalysts for the isomerization of primary allylic alcohols has been extensively reviewed, highlighting the ability to achieve high yields and selectivities. nih.govchimia.ch A reliable and efficient method for the synthesis of α-bromocarbonyl compounds starts from allylic alcohols, utilizing an iridium(III)-catalyzed 1,3-hydrogen shift as the key isomerization step. diva-portal.org

| Catalyst System | Reaction Conditions | Product | Reference |

| [Ir(P,SR)(diene)X] complexes | THF, various conditions | Propiophenone | researchgate.net |

| Cationic iridium complexes | Mild conditions | Aldehydes (from primary allylic alcohols) | nih.govchimia.ch |

Silylation Reactions

The protection of hydroxyl groups as silyl (B83357) ethers is a common and crucial step in organic synthesis. The silylation of this compound can be achieved using various silylating agents and catalytic systems. Ligand-controlled regiodivergent silylation of allylic alcohols has been accomplished using Ni/Cu catalysis, allowing for the selective synthesis of different functionalized allylsilanes. nih.gov Theoretical studies have shed light on the mechanisms, regioselectivity, and the role of the ligand in Ni/Cu-catalyzed silylation of allylic alcohols. researchgate.netconsensus.app These studies provide a framework for predicting and controlling the outcome of silylation reactions for substrates like this compound.

| Catalyst System | Silylating Agent | Potential Products | Reference |

| Ni/Cu with different phosphine ligands | Silylborane | Branched or linear allylsilanes | nih.gov |

Phosphorothiolate (B1257650) Formation with Allylic Rearrangement

The conversion of alcohols to phosphorothiolates is a valuable transformation in organic synthesis. A direct and rapid method for this conversion using a thioiminium salt as a coupling agent has been reported for primary and secondary alcohols, with yields ranging from 64% to 97%. researchgate.netacs.orgorganic-chemistry.org The reaction of secondary alcohols proceeds stereospecifically with inversion of configuration. acs.orgorganic-chemistry.org

For allylic alcohols, this reaction can proceed either with or without allylic rearrangement. The reaction of (R)-1-phenylprop-2-en-1-ol with diethyl phosphorothioic acid and an iminium salt can lead to the formation of the corresponding phosphorothiolate. The potential for allylic rearrangement in this system opens up possibilities for the synthesis of structurally diverse organophosphorus compounds. acs.org

| Reagents | Key Feature | Potential Outcome for this compound | Reference |

| Thioiminium salt, Diethyl phosphorothioic acid | Direct conversion of alcohols | Formation of phosphorothiolate with or without allylic rearrangement | acs.org |

Carbonylative Transformations and Migrations of this compound

Carbonylative transformations and catalytic migrations represent advanced strategies for the functionalization of this compound, enabling the synthesis of a variety of valuable carbonyl compounds. These reactions, often catalyzed by transition metals, involve the incorporation of a carbonyl group or the intramolecular rearrangement of the molecule.

One notable example of a carbonylative transformation involves the palladium-catalyzed carbonylation of a closely related isomer, (E)-3-phenylprop-2-en-1-ol (cinnamyl alcohol). In a study utilizing a palladium iodide-based catalytic system, cinnamyl alcohol was successfully converted to 4-phenylbut-3-enoic acid. This reaction demonstrates the potential for the introduction of a carboxylic acid functionality through the addition of carbon monoxide. The process is believed to proceed through the formation of an H-Pd-I species which reacts with the allylic alcohol, followed by CO insertion and subsequent nucleophilic displacement by water.

Catalytic migrations of this compound primarily involve its isomerization to propiophenone. This transformation is a type of 1,3-hydroxyl migration and can be effectively catalyzed by various transition metal complexes, particularly those based on ruthenium and rhodium. The isomerization of secondary allylic alcohols to the corresponding ketones is a well-established synthetic method that proceeds with high atom economy. Ruthenium complexes, for instance, have been shown to be efficient catalysts for the isomerization of a range of allylic alcohols.

The following tables summarize key research findings in the area of carbonylative transformations of phenylallyl alcohols and the catalytic migration of this compound.

Table 1: Palladium-Catalyzed Carbonylation of (E)-3-Phenylprop-2-en-1-ol

| Catalyst System | Solvent | Nucleophile | Product | Yield |

|---|---|---|---|---|

| PdI₂ / 3 equiv. tu | N,N-dimethylacetamide (DMA) | H₂O | 4-Phenylbut-3-enoic acid | 81% |

Data sourced from a study on PdI₂-based catalysis for carbonylation reactions.

Table 2: Catalytic Isomerization of this compound to Propiophenone

| Catalyst Type | General Observation | Product |

|---|---|---|

| Ruthenium Complexes | Efficient for isomerization of secondary allylic alcohols. | Propiophenone |

| Rhodium Complexes | Effective for the isomerization of allylic alcohols to carbonyl compounds. | Propiophenone |

This table is a summary of general findings on the catalytic isomerization of secondary allylic alcohols.

These transformations highlight the synthetic utility of this compound as a precursor to more complex molecules through catalyst-mediated carbonyl insertion and molecular rearrangements.

Stereochemical Aspects and Asymmetric Transformations of 1 Phenylprop 2 En 1 Ol

Enantiomeric Resolution Strategies

The separation of the racemic mixture of 1-phenylprop-2-en-1-ol into its individual enantiomers is crucial for accessing enantiopure forms for various applications, including as chiral building blocks in asymmetric synthesis. Kinetic resolution is a widely employed strategy for this purpose, where the two enantiomers react at different rates with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantioenriched substrate from the product.

Enzymatic kinetic resolution, particularly through lipase-catalyzed acylation, has proven to be a highly effective method for resolving racemic secondary alcohols, including those structurally similar to this compound. Although direct studies on this compound are limited, research on analogous compounds such as 1-phenyl-1-propanol (B1198777) and other allylic alcohols provides significant insights into the potential strategies and outcomes.

Lipases, such as those from Candida antarctica (Novozym 435) and Pseudomonas cepacia, are frequently used due to their high enantioselectivity and broad substrate scope. nih.gov In a typical kinetic resolution process, one enantiomer of the alcohol is selectively acylated by an acyl donor, such as vinyl acetate, in an organic solvent. This results in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol.

For instance, in the lipase-catalyzed kinetic resolution of racemic 1-phenyl-1-propanol, Novozym 435 exhibited high enantioselectivity. nih.gov The reaction conditions, including the choice of acyl donor, solvent, and temperature, significantly influence the efficiency and enantioselectivity of the resolution.

A study on the double kinetic resolution of chiral amines and alcohols using a carbonate-enzyme intermediate has shown that (R)-1-phenylprop-2-en-1-ol can be obtained with high enantiomeric excess. mdpi.com This suggests that enzymatic methods are indeed applicable and effective for the resolution of this specific compound.

Table 1: Examples of Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Substrate | Lipase | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Alcohol | Reference |

| 1-Phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 95% (S-enantiomer) | nih.gov |

| (rac)-1-phenylprop-2-en-1-ol | Burkholderia cepacia | Vinyl Acetate | Not specified | Not specified | researchgate.net |

This table presents data from structurally similar compounds to illustrate the potential for kinetic resolution of this compound.

The design of chiral catalysts is paramount for achieving high enantioselectivity in the asymmetric synthesis and kinetic resolution of chiral alcohols. For non-enzymatic approaches, a variety of chiral ligands and metal complexes have been developed to effect highly enantioselective transformations.

While specific catalysts designed for this compound are not extensively documented, general principles of catalyst design for allylic alcohols are applicable. These often involve the creation of a chiral environment around the reactive center, which sterically and/or electronically differentiates between the two enantiomers of the substrate or the two prochiral faces of a precursor.

For example, in the asymmetric addition of organometallic reagents to aldehydes to produce chiral secondary alcohols, the design of chiral ligands for the metal catalyst is crucial. Ligands based on BINOL (1,1'-bi-2-naphthol) and other axially chiral scaffolds have been successfully employed in the enantioselective synthesis of allylic alcohols. nih.gov

Furthermore, the development of chiral Brønsted acids and bifunctional catalysts has opened new avenues for the enantioselective allylation of aldehydes and ketones, leading to the formation of enantioenriched allylic alcohols. acs.org The catalyst's structure, including the nature of the chiral backbone and the functional groups, can be fine-tuned to optimize both reactivity and enantioselectivity for a specific substrate.

Diastereoselective Reactions

When this compound, already possessing a stereocenter, undergoes a reaction that generates a new stereocenter, diastereomeric products can be formed. The control of this diastereoselectivity is a key challenge in organic synthesis. The existing stereocenter at the carbinol carbon can influence the stereochemical outcome at the newly formed stereocenter, a phenomenon known as substrate-controlled diastereoselectivity.

For allylic alcohols, a common diastereoselective reaction is epoxidation of the double bond. The stereochemistry of the resulting epoxy alcohol is influenced by the stereochemistry of the starting alcohol. This is often rationalized by the directing effect of the hydroxyl group, which can coordinate to the epoxidation reagent and deliver it to one face of the double bond.

Another important class of diastereoselective reactions involves the reaction of the double bond with various electrophiles. The stereocenter of the alcohol can direct the approach of the electrophile, leading to the preferential formation of one diastereomer. The relative stereochemistry between the existing and the newly formed stereocenters can often be predicted using models such as the Felkin-Anh model for nucleophilic additions to chiral carbonyl compounds, which can be adapted to reactions of chiral allylic systems.

Influence of Stereochemistry on Reaction Pathways

The absolute configuration of the stereocenter in this compound can significantly influence the pathway and outcome of a reaction. This is particularly evident in reactions involving chiral catalysts or reagents, where a "matched" and "mismatched" pairing can occur between the substrate enantiomer and the chiral catalyst/reagent.

In a matched pair, the inherent facial selectivity of the substrate and the selectivity imposed by the chiral catalyst reinforce each other, leading to high diastereoselectivity. Conversely, in a mismatched pair, the selectivities oppose each other, resulting in lower diastereoselectivity or even a reversal of the stereochemical outcome.

For instance, in a catalyst-directed diastereoselective isomerization of allylic alcohols, the stereospecific nature of the reaction can provide access to different diastereomers depending on the configuration of the starting alcohol and the chirality of the catalyst. acs.orgnih.gov

The stereochemistry of this compound also dictates the conformation it adopts, which in turn affects the accessibility of the reactive sites (the hydroxyl group and the double bond). This conformational preference can be exploited to control the regioselectivity and stereoselectivity of various transformations. For example, in reactions where the hydroxyl group acts as a directing group, its spatial orientation relative to the double bond will determine the trajectory of the incoming reagent and thus the stereochemistry of the product.

Applications in Advanced Organic Synthesis and Materials Science

A Foundational Unit for Complex Molecular Architectures

The strategic placement of functional groups in 1-phenylprop-2-en-1-ol makes it a valuable precursor for the synthesis of intricate molecular structures. Its ability to undergo various reactions allows for the construction of diverse chemical scaffolds.

Synthesis of Chalcones and Related Heterocycles

While the Claisen-Schmidt condensation, involving the reaction of an aldehyde and a ketone, is a traditional and widely used method for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), the utility of this compound as a precursor offers an alternative synthetic route. wisdomlib.orgjchemrev.comatlantis-press.comnih.goviqs.edu The key transformation in this approach is the oxidation of the secondary alcohol in this compound to the corresponding α,β-unsaturated ketone, 1-phenylprop-2-en-1-one. This enone can then participate in subsequent reactions to form the chalcone (B49325) backbone.

The general structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. jchemrev.com These compounds are of significant interest due to their broad spectrum of biological activities. The synthesis of chalcones and their derivatives is a crucial area of research in medicinal chemistry. jchemrev.comiqs.edu

The resulting chalcone framework can be further elaborated to generate a variety of heterocyclic compounds. The reactive α,β-unsaturated ketone moiety in chalcones makes them ideal substrates for cyclization reactions with various reagents to form pyrazolines, isoxazoles, pyrimidines, and other heterocyclic systems.

Precursors to Bioactive Compounds

The structural motif of this compound is a component of numerous bioactive molecules. Its derivatives are being explored for their potential therapeutic applications. The synthesis of compounds with biological activity is a major focus of modern medicinal chemistry. mdpi.com

Chalcones, which can be synthesized from this compound, are a well-established class of bioactive compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. wisdomlib.orgjchemrev.com The versatility of the chalcone scaffold allows for the introduction of various substituents on the aromatic rings, leading to a large library of compounds with diverse biological profiles.

Role in Drug Discovery Scaffolds

In the field of drug discovery, a "scaffold" refers to the core structure of a molecule. The this compound framework can be considered a valuable scaffold for the design and synthesis of new therapeutic agents. nih.govrsc.orgmdpi.comnih.gov By modifying the functional groups of this compound, chemists can generate libraries of diverse compounds for biological screening. This approach, often referred to as scaffold-based drug design, is a powerful strategy for identifying new drug candidates. The combination of different molecular scaffolds is a technique used to explore new areas of chemical space and develop novel drug molecules. nih.gov

Polymer Synthesis and Novel Materials Development

The presence of a polymerizable vinyl group in this compound makes it a candidate monomer for the synthesis of functional polymers. The development of new polymers with tailored properties is a key area of materials science.

The hydroxyl group in this compound can be preserved or modified during polymerization, leading to polymers with specific functionalities. These functional groups can be used to alter the physical and chemical properties of the polymer, such as its solubility, thermal stability, and reactivity. The synthesis of functional polymers is a rapidly growing field with applications in various technologies.

Intermediate in Fine Chemical Production

This compound serves as a valuable intermediate in the synthesis of a variety of fine chemicals. pharmaffiliates.com Fine chemicals are pure, single substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals, and agrochemicals. The reactivity of the hydroxyl and vinyl groups allows for its conversion into a range of more complex molecules.

Functionalization for Specific Industrial Applications

The ability to chemically modify, or functionalize, this compound opens up possibilities for its use in various industrial applications. Functionalization can be used to enhance specific properties of the molecule, making it suitable for a particular purpose. The development of materials with specific functions is a major driver of innovation in the chemical industry.

Computational Chemistry Studies on 1 Phenylprop 2 En 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While comprehensive DFT studies on 1-phenylprop-2-en-1-ol are limited, related semi-empirical and DFT methods have been applied to understand its fundamental properties.

An analysis of the electronic structure of this compound, also known as phenylallyl alcohol, was conducted using MINDO-Forces SCF-molecular orbital calculations, a semi-empirical method that provides insights into geometric and electronic properties. These calculations, with complete geometry optimization, have yielded data on bond lengths, bond angles, and electron densities.

The optimized geometrical parameters reveal the spatial arrangement of the atoms in the molecule. The distribution of electron density indicates that the oxygen atom and the phenyl ring are regions of high electron density, influencing the molecule's reactivity.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C1-C2 | 1.353 |

| C2-C3 | 1.481 |

| C3-O | 1.401 |

| C3-C4 | 1.502 |

| O-H | 0.951 |

| Bond Angles (°) | |

| C1-C2-C3 | 123.9 |

| C2-C3-C4 | 111.9 |

| C2-C3-O | 110.1 |

| C4-C3-O | 108.6 |

| C3-O-H | 109.8 |

Reactivity descriptors, derived from electronic structure calculations, help predict how a molecule will behave in a chemical reaction. The electron density calculations from MINDO-Forces studies on substituted phenylallyl alcohols indicate that the substituents on the phenyl ring significantly influence the electron distribution across the entire molecule. This, in turn, affects the reactivity of the allyl and alcohol functional groups. The regions of high electron density, such as the oxygen atom and the aromatic ring, are predicted to be susceptible to electrophilic attack, while electron-deficient regions would be targets for nucleophiles.

Molecular Docking Investigations

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides detailed mechanistic insights, including the identification of transition states and the calculation of activation energies. DFT calculations have been employed to model reactions where this compound is either a reactant or a product.

One such study investigated the pyrolysis mechanism of a substituted β-O-4 type lignin (B12514952) dimer. In this process, the radical formed from the dimer can undergo subsequent reactions. One of the possible pathways involves the loss of a hydroxyl group to form this compound, with a calculated energy barrier of 130.0 kJ/mol.

Another DFT study focused on the synthesis of γ-butyrolactones from allylic alcohols, using this compound as a model substrate. The proposed reaction mechanism involves the initial addition of a CO2 radical anion to the double bond. The calculations identified the transition state for this step and determined its activation energy, providing a quantitative understanding of the reaction's feasibility.

| Reaction | Computational Method | Calculated Parameter | Value |

|---|---|---|---|

| Formation from lignin dimer pyrolysis | DFT | Energy Barrier | 130.0 kJ/mol |

| Addition of CO2•– to form a secondary carbon-centered radical | DFT (ωB97X-D/Def2-SV(P)) | Gibbs Free Energy of Activation (ΔG‡) | 4.0 kcal/mol |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. This analysis is crucial for understanding a molecule's physical properties and biological activity. A comprehensive conformational analysis and a detailed mapping of the energy landscape for this compound have not been extensively reported in the surveyed literature. Such studies would typically involve systematic rotations around single bonds and subsequent energy calculations using methods like DFT to identify stable conformers and the energy barriers between them.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 1-phenylprop-2-en-1-ol. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer a complete map of the hydrogen and carbon frameworks of the molecule.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm). The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) resonates as a multiplet around 5.2 ppm. The vinyl group protons show characteristic signals: the proton on the same carbon as the phenyl group (geminal) is a multiplet around 6.0 ppm, while the terminal vinyl protons appear as separate multiplets between 5.1 and 5.4 ppm due to their different spatial relationships with the rest of the molecule. A broad singlet for the hydroxyl proton is also observed, though its chemical shift can vary.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atom attached to the hydroxyl group (benzylic carbon) is found around 75 ppm. The carbons of the vinyl group appear between approximately 115 and 141 ppm. The aromatic carbons produce a cluster of signals in the typical range of 126-142 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.20 - 7.40 (m) | Aromatic (C-ipso) | 142.0 |

| Vinylic (=CH-) | 5.95 - 6.10 (ddd) | Aromatic (CH) | 126.0 - 129.0 |

| Vinylic (=CH₂) | 5.10 - 5.40 (m) | Vinylic (=CH-) | 140.5 |

| Benzylic (CH-OH) | 5.15 - 5.25 (d) | Vinylic (=CH₂) | 115.2 |

| Hydroxyl (OH) | 1.90 - 2.50 (br s) | Benzylic (C-OH) | 75.5 |

Note: (m) = multiplet, (ddd) = doublet of doublets of doublets, (d) = doublet, (br s) = broad singlet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are employed to further confirm the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would reveal correlations between the benzylic proton (CH-OH) and the adjacent vinyl proton (=CH-), as well as between the different protons of the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton resonance to its corresponding carbon in the ¹³C NMR spectrum, confirming assignments for the benzylic and vinyl C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It can be used to confirm the connectivity between the phenyl ring, the benzylic carbon, and the vinyl group.

Mass Spectrometry (MS and HRMS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum typically shows a molecular ion (M⁺) peak corresponding to the compound's molecular weight (134.18 g/mol ). cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₁₀O), the expected exact mass would be confirmed to several decimal places, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in EI-MS is characteristic of the molecule's structure. Common fragmentation pathways for this compound include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, resulting in a peak at m/z 117.

Loss of a vinyl radical (•CH=CH₂): [M - 27]⁺, leading to a fragment at m/z 107.

Formation of the benzoyl cation: Cleavage of the C-C bond adjacent to the ring can lead to the stable [C₆H₅CO]⁺ ion at m/z 105.

Formation of the tropylium (B1234903) ion: Rearrangement can lead to the [C₇H₇]⁺ ion at m/z 91, a common fragment for compounds containing a benzyl (B1604629) group. rsc.org

Table 2: Common Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |

| 134 | [C₉H₁₀O]⁺• (Molecular Ion) | - |

| 117 | [C₉H₉]⁺ | •OH |

| 105 | [C₇H₅O]⁺ | •C₂H₅ |

| 91 | [C₇H₇]⁺ | •C₂H₃O |

| 77 | [C₆H₅]⁺ | •C₃H₅O |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the functional groups within a molecule. researchgate.net

The IR spectrum of this compound is characterized by several key absorption bands. spectrabase.com A strong, broad band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations from the aromatic ring and the vinyl group appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce sharp peaks around 1600 cm⁻¹ and 1450-1500 cm⁻¹, while the vinyl C=C stretch appears around 1640 cm⁻¹. A strong band corresponding to the C-O stretching vibration is found in the 1000-1100 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the phenyl ring and the vinyl group would be expected to produce strong signals in the Raman spectrum, complementing the information from the IR spectrum.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Aromatic/Vinylic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Weak |

| C=C Stretch (Vinylic) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong, Multiple Bands |

| C-O Stretch (Alcohol) | 1000 - 1100 | Strong |

Chromatographic Techniques for Purity and Separationrsc.org

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. spectrabase.com In a GC-MS analysis, a sample containing this compound is vaporized and passed through a long capillary column. The compound interacts with the column's stationary phase and is separated from other components based on its boiling point and polarity, eluting at a characteristic retention time.

Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint. By matching both the retention time and the mass spectrum with that of a known standard, GC-MS provides a highly confident identification and quantification of this compound. This technique is invaluable for purity assessment and for detecting trace-level impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of this compound in various matrices. This methodology combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. Particularly in its tandem mass spectrometry configuration (LC-MS/MS), it provides detailed structural information based on the fragmentation patterns of the molecule, enabling confident identification even in complex samples.